Cas no 1513235-92-1 (3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol)

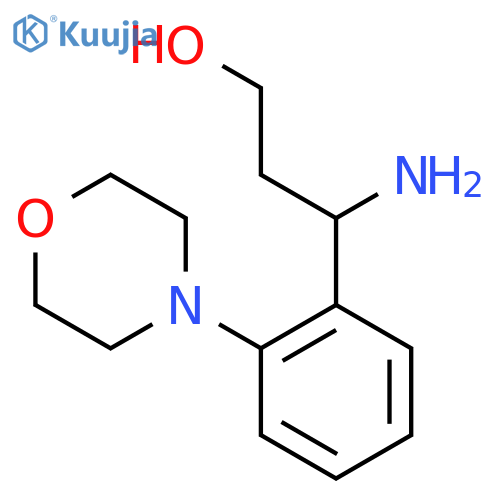

1513235-92-1 structure

商品名:3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol

3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol

- EN300-1751283

- 1513235-92-1

- 3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol

-

- インチ: 1S/C13H20N2O2/c14-12(5-8-16)11-3-1-2-4-13(11)15-6-9-17-10-7-15/h1-4,12,16H,5-10,14H2

- InChIKey: PTGSFDWCVIXQRN-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC1)C1C=CC=CC=1C(CCO)N

計算された属性

- せいみつぶんしりょう: 236.152477885g/mol

- どういたいしつりょう: 236.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1751283-10.0g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1751283-0.25g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1751283-0.05g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1751283-5g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1751283-2.5g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1751283-0.1g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1751283-0.5g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1751283-1.0g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1751283-5.0g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1751283-1g |

3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol |

1513235-92-1 | 1g |

$986.0 | 2023-09-20 |

3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1513235-92-1 (3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 55290-64-7(Dimethipin)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量